Edratide, also known as hCDR1, is a synthetic peptide derived from the first complementarity-determining region of an autoantibody. It has been primarily investigated for its immunomodulatory properties, particularly in the treatment of autoimmune diseases such as systemic lupus erythematosus. Edratide's mechanism involves the induction of immune tolerance, making it a candidate for therapeutic applications in conditions characterized by aberrant immune responses.
Edratide is classified as a tolerogenic peptide. It is synthesized based on the amino acid sequence of an autoantibody's complementarity-determining region, specifically designed to modulate immune responses. The peptide sequence is GYYWSWIRQPPGKGEEWIG, which plays a crucial role in its function as an immunomodulator .
Edratide is synthesized through solid-phase peptide synthesis, a common method for producing peptides with high purity and specific sequences. The synthesis typically involves the following steps:
Edratide consists of 18 amino acids, forming a specific three-dimensional structure that is essential for its biological activity. The molecular formula of Edratide can be represented as C₁₁H₁₅N₄O₃S, with a molecular weight of approximately 325.42 g/mol. The structure includes several functional groups that contribute to its interaction with immune cells, particularly T cells .
Edratide has been shown to interact with various immune cell types, particularly T lymphocytes. Upon administration, it induces anergy in T cells, characterized by reduced proliferation and secretion of pro-inflammatory cytokines such as interferon-gamma. This reaction is pivotal in modulating the immune response in autoimmune conditions like systemic lupus erythematosus .
The mechanisms through which Edratide exerts its effects include:
Edratide's mechanism of action involves several key processes:
Edratide exhibits several notable physical and chemical properties:
Edratide has shown promise in various scientific applications:
Systemic Lupus Erythematosus (SLE) is a multisystem autoimmune disorder characterized by pathogenic autoantibody production, immune complex deposition, and dysregulated T/B-cell function. The disease pathogenesis involves:
Tolerogenic peptides represent a therapeutic strategy to restore immune balance by selectively modulating autoimmune responses without broad immunosuppression. These peptides target pathogenic T-cell receptors and promote the expansion of regulatory T cells, addressing core defects in SLE immunobiology [1] [3] [6].
Edratide (TV-4710) is a 19-amino acid synthetic peptide (H-Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro-Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly) derived from the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody expressing the 16/6Id idiotype [1] [2]. Its structural features enable precise immunomodulation:
Table 1: Structural Characteristics of Edratide
Property | Specification | Functional Significance |
---|---|---|
Amino Acid Sequence | GYYWSWIRQPPGKGEEWIG | Mimics natural CDR1 region of pathogenic autoantibodies |
Molecular Weight | 2309.53 g/mol | Optimal bioavailability for subcutaneous administration [2] |
Key Domains | N-terminal hydrophobic residues (GYYWSWI), C-terminal acidic residues (EE) | Facilitates binding to MHC/TCR complexes; modulates immune signaling |
Stabilizing Components | Acetate salt formulation with sulfobutylether beta-cyclodextrin | Enhances solubility and stability [1] |
The peptide's design leverages molecular mimicry: Edratide competes with pathogenic autoantibodies for immune recognition while inducing tolerance through downstream immunomodulatory effects [1] [3].
Edratide's development followed a translational pathway:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: